![molecular formula C17H25BN2O5 B577372 N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1309980-13-9](/img/structure/B577372.png)
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
“N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C17H25BN2O5 . Its molecular weight is 348.2018 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a borolane ring, which is further substituted with a tert-butyl group and a nitrobenzamide group . For more detailed structural information, it would be best to refer to the compound’s crystallographic data .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.2018 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : This compound has potential as an anticancer agent due to its unique structure. Researchers are investigating its effects on cancer cell lines and tumor growth inhibition .
- Antiviral Activity : The nitro group in the molecule may contribute to antiviral properties. Studies explore its efficacy against viral infections .
- Antibacterial Applications : The compound’s structure suggests antibacterial potential. Researchers are evaluating its activity against various bacterial strains .
Materials Science and Functional Materials
- Photoelectric Materials : The presence of the dioxaborolane moiety makes it interesting for photoelectric applications. Investigations focus on its optical properties and potential use in optoelectronic devices .
- Functional Coatings : Researchers are exploring its incorporation into coatings for corrosion protection, UV resistance, and other functional properties .
Chemical Engineering and Organic Synthesis
- Suzuki–Miyaura Reactions : The compound can be aromatized at the C5 position through Suzuki–Miyaura reactions. This versatility allows for further modification and derivatization of the indazole structure .
- Intermediate Synthesis : It serves as a significant intermediate for synthesizing various 1H-indazole derivatives. Researchers are optimizing its synthesis routes and exploring its reactivity .
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJLCAUYCKDQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
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